3-bromo-N-propan-2-ylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been reported. These were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Selective Amination of Polyhalopyridines : A study demonstrates the selective amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, yielding a high isolated yield and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Chemoenzymatic Strategy Toward Levofloxacin Precursor : Research has been conducted on the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a valuable precursor of the antimicrobial agent Levofloxacin. This synthesis involves biotransamination and kinetic resolutions using lipases (Mourelle-Insua et al., 2016).
Copper(I)-Catalyzed Amination of Halogenopyridines : A study focused on the CuI-catalyzed amination of bromo- and iodopyridines with polyamines, aimed at synthesizing N,N′-diheteroaryl derivatives. This research observed a strong dependence of product yields on the nature of starting compounds and ligands used (Anokhin et al., 2015).
Synthesis of Pyridoquinazolinones and Dipyridopyrimidinones : Another application is found in the synthesis of pyridoquinazolinones and dipyridopyrimidinones, where N-fused heterocycles are synthesized using palladium-catalyzed dearomatizing carbonylation (Xu & Alper, 2015).
Microwave-assisted Amination of Halopyridines : Research describes a microwave-assisted amination method for 3-bromo-2-chloropyridine with various substituted aminoethanols, showing superior conversion and yield compared to conventional heating methods (Kim et al., 2010).
Anticancer and Antioxidant Activities of Synthesized Derivatives : A study involving the synthesis of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives, which were evaluated for anti-oxidant activity and cytotoxic activity against breast cancer, highlights the medicinal chemistry applications of these compounds (Rehan, Al Lami, & Alanee, 2021).
Mechanism of Action
Target of Action
Aminopyridines, which are a class of compounds that “3-bromo-n-propan-2-ylpyridin-2-amine” belongs to, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions .
Properties
IUPAC Name |
3-bromo-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGTIKYBFDMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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